molecular formula C10H16ClN3O2 B2545766 ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride CAS No. 2094209-62-6

ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B2545766
CAS No.: 2094209-62-6
M. Wt: 245.71
InChI Key: VCUNXOXKTVQTFN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

  • Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, showcasing the versatility of similar compounds in synthesizing complex structures (Harb et al., 1989).
  • Regioselective Synthesis Under Ultrasound : A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and yields, demonstrating the efficiency of novel synthesis methods (Machado et al., 2011).
  • Functionalized Imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : Synthesis of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates from 4-chloropyrazolo[1,5-a]pyrazines, highlighting the compound's role in producing new pyrazine derivatives (Tsizorik et al., 2018).

Structural Analysis and Characterization

  • Crystal and Molecular Structure Analysis : Studies on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including X-ray diffraction and Hirshfeld surface analysis, provide insights into the structural characteristics of pyrazole derivatives, which could be analogous to understanding the structure of ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (Achutha et al., 2017).

Novel Compound Creation

  • Trifluoromethylated Pyrazines : The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the creation of new pyrazine derivatives with potential applications in fluorescence and as inhibitors, illustrating the potential for creating functionally diverse molecules (Wu et al., 2006).

Properties

IUPAC Name

ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-4-8-5-11-7(2)6-13(8)12-9;/h4,7,11H,3,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNXOXKTVQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(NCC2=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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